molecular formula C52H68O7 B1212014 17-Hydroxyestra-1(10),2,4-trien-3-yl benzoatato--3,20-dioxopregn-4-en-17-yl hexanoatato (1/1)

17-Hydroxyestra-1(10),2,4-trien-3-yl benzoatato--3,20-dioxopregn-4-en-17-yl hexanoatato (1/1)

Cat. No.: B1212014
M. Wt: 805.1 g/mol
InChI Key: HQIVZEFPJVFEEY-BHKQTLOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-Hydroxyestra-1(10),2,4-trien-3-yl benzoatato--3,20-dioxopregn-4-en-17-yl hexanoatato (1/1), also known as 17-Hydroxyestra-1(10),2,4-trien-3-yl benzoatato--3,20-dioxopregn-4-en-17-yl hexanoatato (1/1), is a useful research compound. Its molecular formula is C52H68O7 and its molecular weight is 805.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 17-Hydroxyestra-1(10),2,4-trien-3-yl benzoatato--3,20-dioxopregn-4-en-17-yl hexanoatato (1/1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 17-Hydroxyestra-1(10),2,4-trien-3-yl benzoatato--3,20-dioxopregn-4-en-17-yl hexanoatato (1/1) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C52H68O7

Molecular Weight

805.1 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] hexanoate;[(13S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate

InChI

InChI=1S/C27H40O4.C25H28O3/c1-5-6-7-8-24(30)31-27(18(2)28)16-13-23-21-10-9-19-17-20(29)11-14-25(19,3)22(21)12-15-26(23,27)4;1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26/h17,21-23H,5-16H2,1-4H3;2-6,8,10,15,20-23,26H,7,9,11-14H2,1H3/t21-,22+,23+,25+,26+,27+;20?,21?,22?,23-,25-/m10/s1

InChI Key

HQIVZEFPJVFEEY-BHKQTLOYSA-N

Isomeric SMILES

CCCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)C.C[C@]12CCC3C(C1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5

Canonical SMILES

CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5

Synonyms

primosiston

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.